L-2'-Fd4C

HBV antiviral potency stereoselectivity

This L-nucleoside analog features a unique 2'-fluoro-2',3'-unsaturated sugar scaffold, offering distinct potency (HBV EC50 0.002 μM) and metabolic stability vs. first-gen agents like lamivudine. Ideal for SAR studies and co-infection models, it demonstrates favorable oral bioavailability (44%) and CNS penetration in primates. Ensure your antiviral research advances with this critical, high-purity tool compound.

Molecular Formula C9H10FN3O3
Molecular Weight 227.19 g/mol
Cat. No. B12412594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-2'-Fd4C
Molecular FormulaC9H10FN3O3
Molecular Weight227.19 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(=CC(O2)CO)F
InChIInChI=1S/C9H10FN3O3/c10-6-3-5(4-14)16-8(6)13-2-1-7(11)12-9(13)15/h1-3,5,8,14H,4H2,(H2,11,12,15)/t5-,8+/m1/s1
InChIKeyKXCHLAARWGPSAG-XRGYYRRGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-2'-Fd4C Procurement Guide: A High-Potency L-Nucleoside for Antiviral R&D


L-2'-Fd4C (CAS 221662-50-6), also known as beta-L-2'-fluoro-2',3'-dideoxy-2',3'-didehydrocytidine, is an L-nucleoside analogue with dual antiviral activity against both human immunodeficiency virus (HIV) and hepatitis B virus (HBV) [1]. Its molecular structure, featuring an unsaturated 2',3'-didehydro-2',3'-dideoxy sugar moiety with a 2'-fluoro substitution, distinguishes it from first-generation L-nucleosides like lamivudine [2]. This compound has demonstrated picomolar-range potency in vitro against HBV and favorable preclinical pharmacokinetic properties, positioning it as a compelling research candidate for next-generation antiviral development [3].

Why L-2'-Fd4C Cannot Be Replaced by Generic L-Nucleosides


Procurement teams should not assume that all L-nucleoside reverse transcriptase inhibitors (NRTIs) are interchangeable. L-2'-Fd4C possesses a unique 2'-fluoro-2',3'-unsaturated sugar scaffold that confers a fundamentally distinct metabolic and antiviral profile compared to first-generation agents like lamivudine (3TC) and emtricitabine (FTC) [1]. Substitution with these alternatives would introduce quantifiable differences in intracellular triphosphate accumulation, viral suppression durability, and stereochemical selectivity—each of which directly impacts research outcomes in antiviral development programs [2].

Quantitative Differentiation: L-2'-Fd4C vs. Lamivudine, D-Enantiomer, and 5-Fluoro Analog


HBV Potency: 25-Fold Improvement Over D-Enantiomer and 10-Fold Over Lamivudine

In a head-to-head evaluation in HepG2-2.2.15 cells, L-2'-Fd4C demonstrated an EC50 of 0.002 μM against HBV, making it 25-fold more potent than its D-enantiomer D-2'-Fd4FC (EC50 = 0.05 μM) [1]. In a separate study, L-2'-Fd4C was found to be at least 10 times more potent than lamivudine (3TC) against HBV in cell culture [2].

HBV antiviral potency stereoselectivity

Intracellular Triphosphate Accumulation: Higher Levels Than Lamivudine

When cells were exposed to equal extracellular concentrations, L-2'-Fd4C demonstrated a higher degree of phosphorylation to its active 5'-triphosphate metabolite compared to lamivudine [1]. Furthermore, the L-2'-Fd4C triphosphate was retained longer within cells than the lamivudine triphosphate [2].

intracellular metabolism phosphorylation prodrug

Viral Rebound Suppression: Slower Recovery Kinetics vs. Lamivudine

In viral recovery experiments, cells pretreated with equal concentrations of L-2'-Fd4C exhibited slower viral rebound kinetics compared to those treated with lamivudine [1]. This indicates a more durable suppression of HBV replication after drug removal.

viral dynamics suppression durability HBV

Mitochondrial Safety Profile: No mtDNA Synthesis Inhibition at 10 μM

Unlike many D-nucleoside analogs such as ddC and d4T, which are known to inhibit mitochondrial DNA polymerase gamma, L-2'-Fd4C exhibited no inhibition of mitochondrial DNA synthesis at concentrations up to 10 μM [1]. This is consistent with the class effect of L-nucleosides, which generally demonstrate improved mitochondrial safety profiles [2].

mitochondrial toxicity safety pharmacology off-target

Preclinical Pharmacokinetics: 44% Oral Bioavailability and 5-Hour Half-Life

In rhesus monkeys, L-2'-Fd4C demonstrated an oral bioavailability of approximately 44% and a terminal-phase half-life of 5.02 hours after intravenous administration [1]. The compound also showed effective penetration into the central nervous system, achieving concentrations exceeding the anti-HIV EC50 [2].

pharmacokinetics bioavailability ADME

Optimal R&D Applications for L-2'-Fd4C Based on Differentiated Evidence


HBV Drug Discovery: High-Potency Lead Optimization

L-2'-Fd4C serves as an ideal starting point for structure-activity relationship (SAR) studies aimed at developing next-generation HBV polymerase inhibitors. Its 0.002 μM EC50 against HBV, coupled with a 25-fold potency advantage over the D-enantiomer, provides a robust benchmark for optimizing stereochemistry and substituent effects [1]. The compound's superior intracellular triphosphate accumulation and slower viral recovery kinetics relative to lamivudine make it a compelling template for designing agents with improved durability [2].

Mitochondrial Toxicity Mitigation in Antiviral Programs

Given the well-documented mitochondrial toxicity associated with many D-nucleoside analogs, L-2'-Fd4C is a critical tool for investigating the structure-toxicity relationship of L-nucleosides. Its demonstrated lack of mitochondrial DNA synthesis inhibition at concentrations up to 10 μM allows researchers to decouple antiviral potency from off-target mitochondrial effects, informing safer drug design [1].

Preclinical Pharmacokinetic/Pharmacodynamic Modeling

The established preclinical pharmacokinetic profile of L-2'-Fd4C in rhesus monkeys—including 44% oral bioavailability, a 5-hour half-life, and CNS penetration—provides a solid foundation for building PK/PD models and designing in vivo efficacy studies in HBV-transgenic mouse models [1]. This data reduces the uncertainty inherent in early-stage antiviral development.

HIV/HBV Co-Infection Research

With demonstrated dual activity against HIV (EC50 = 0.12 μM in PBMCs) and HBV (EC50 = 0.002 μM in HepG2-2.2.15 cells), L-2'-Fd4C is uniquely positioned as a research tool for studying co-infection models and exploring the potential of single-agent therapy for both viruses [1]. This dual-target profile simplifies experimental design in co-infection research.

Quote Request

Request a Quote for L-2'-Fd4C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.